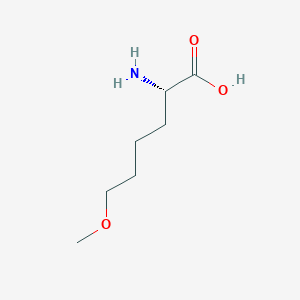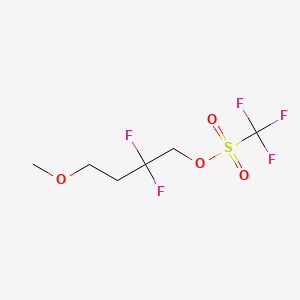
2-Fluoro-5-(fluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(fluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2N. This compound is characterized by the presence of two fluorine atoms attached to the pyridine ring, one at the second position and the other as part of a fluoromethyl group at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(fluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of 2-aminopyridine followed by diazotization and subsequent Schiemann reaction can yield fluorinated pyridines . Another method involves the use of electrophilic fluorinating agents such as Selectfluor® to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C).
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Electrophilic Fluorination: The compound can be further fluorinated using electrophilic fluorinating agents to introduce additional fluorine atoms.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like Selectfluor® are commonly used for introducing fluorine atoms under mild conditions.
Nucleophilic Substitution: Reagents such as sodium fluoride (NaF) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination can yield highly fluorinated pyridine derivatives, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups .
Aplicaciones Científicas De Investigación
2-Fluoro-5-(fluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Fluorinated pyridines are often used in the design of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(fluoromethyl)pyridine is largely dependent on its specific application. In the context of pharmaceuticals, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
2-Fluoropyridine: Similar in structure but lacks the fluoromethyl group.
5-Fluoromethyl-2-methylpyridine: Contains a methyl group instead of a fluorine atom at the second position.
2,3,5-Trifluoropyridine: Contains three fluorine atoms on the pyridine ring.
Uniqueness: 2-Fluoro-5-(fluoromethyl)pyridine is unique due to the presence of both a fluorine atom and a fluoromethyl group on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, making it valuable for specific applications where other fluorinated pyridines may not be as effective .
Propiedades
Fórmula molecular |
C6H5F2N |
|---|---|
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
2-fluoro-5-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H5F2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 |
Clave InChI |
YRKOJRNUMAAGGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CF)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


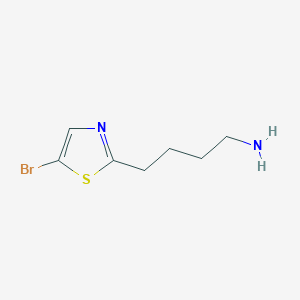
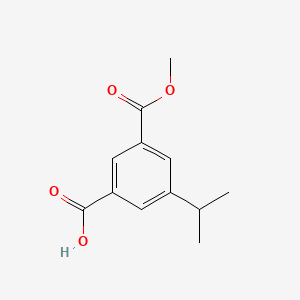
![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
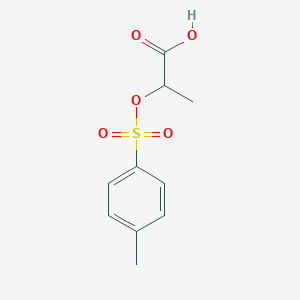
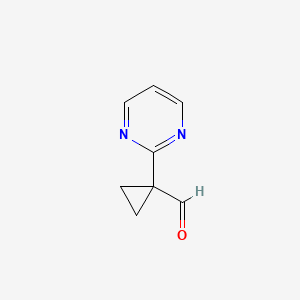
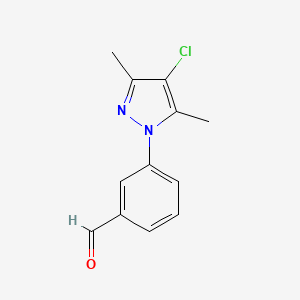
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)


![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
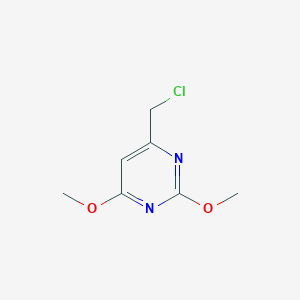
![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
